Haspin-IN-3 -

Haspin-IN-3

Catalog Number: EVT-10986666
CAS Number:
Molecular Formula: C16H10N2O3
Molecular Weight: 278.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Haspin-IN-3 is a small molecule inhibitor specifically targeting the Haspin kinase, which plays a crucial role in the regulation of mitotic chromosome behavior by phosphorylating histone H3 at threonine-3. Haspin is a serine/threonine kinase that is conserved across many eukaryotic species, including animals, fungi, and plants. The discovery of Haspin's function in mitosis has led to increased interest in its inhibitors, such as Haspin-IN-3, as potential therapeutic agents for cancer treatment due to their ability to disrupt abnormal cell division processes .

Source

Haspin-IN-3 was developed through a combination of high-throughput screening and structure-based drug design aimed at identifying potent and selective inhibitors of the Haspin kinase. The compound has been characterized in various studies that explore its efficacy and mechanism of action against cancer cell lines .

Classification

Haspin-IN-3 belongs to the class of protein kinase inhibitors. It specifically inhibits the activity of the Haspin kinase, which is essential for proper chromosome alignment during mitosis. This classification places it among other targeted therapies that aim to interfere with specific signaling pathways involved in cancer progression .

Synthesis Analysis

Methods

The synthesis of Haspin-IN-3 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as amide coupling or alkylation. The final compound is usually purified using chromatographic techniques.

Technical Details

  1. Starting Materials: The synthesis starts with readily available organic compounds that can be modified through chemical reactions.
  2. Reagents: Common reagents include coupling agents (e.g., EDC, DIC) for amide bond formation and bases (e.g., triethylamine) for deprotonation steps.
  3. Purification: After synthesis, Haspin-IN-3 is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of Haspin-IN-3 has been elucidated through X-ray crystallography and NMR spectroscopy. The compound exhibits a unique arrangement that allows it to fit into the ATP-binding pocket of the Haspin kinase.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₃
  • Molecular Weight: 251.28 g/mol
  • Key Functional Groups: Contains an amide group and hydroxyl functionalities that are critical for binding to the target kinase.
Chemical Reactions Analysis

Reactions

Haspin-IN-3 interacts specifically with the active site of the Haspin kinase, inhibiting its phosphorylation activity on histone H3. This inhibition can be studied through various biochemical assays.

Technical Details

  1. Inhibition Assays: Enzyme activity assays are performed using recombinant Haspin and histone substrates to determine the IC50 values.
  2. Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to analyze the binding affinity between Haspin-IN-3 and Haspin kinase.
Mechanism of Action

Process

Haspin-IN-3 inhibits the phosphorylation of histone H3 at threonine-3 by binding to the ATP-binding site of the Haspin kinase. This action prevents proper chromosome alignment during cell division, leading to mitotic arrest in cancer cells.

Data

Studies have shown that treatment with Haspin-IN-3 results in significant changes in cell cycle progression and induces apoptosis in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in DMSO and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels but should be optimized for specific applications.
Applications

Haspin-IN-3 has significant potential applications in scientific research, particularly in cancer biology. Its ability to inhibit the Haspin kinase makes it a valuable tool for studying mitotic processes and exploring therapeutic strategies for cancers characterized by abnormal mitosis.

  1. Cancer Research: Used to investigate the role of Haspin in tumorigenesis and cell cycle regulation.
  2. Drug Development: Serves as a lead compound for developing more potent inhibitors targeting similar kinases involved in cancer progression.
  3. Biochemical Studies: Provides insights into histone modifications and their implications in gene expression regulation during cell division .
Biological Context of Haspin Kinase

Haspin (Histone H3-Associated Protein Kinase), encoded by the GSG2 gene, is an atypical serine/threonine kinase conserved across eukaryotes. Unlike canonical kinases, it features a unique catalytic domain architecture that maintains constitutive activity without requiring activation loop phosphorylation. This kinase orchestrates critical cellular processes primarily through phosphorylation of histone H3 at threonine-3 (H3T3ph), establishing a pivotal mitotic landmark with far-reaching functional consequences.

Mitotic Functions of Haspin in Chromosome Dynamics

Haspin is indispensable for accurate chromosome segregation during mitosis, ensuring genomic stability through dual, interconnected mechanisms.

Centromeric Cohesion and Chromosome Alignment

During mitosis, sister chromatids must remain cohesed at centromeres until anaphase onset. Haspin safeguards this centromeric cohesion through a phosphorylation-regulated mechanism:

  • Cohesin Protection: Haspin phosphorylates Pds5B, a regulatory subunit of the cohesin complex. This phosphorylation antagonizes the cohesion-removing activity of Wapl, thereby preventing premature sister chromatid separation specifically at centromeres [3] [6] [8].
  • Consequences of Loss: Depletion of Haspin via RNA interference (RNAi) or CRISPR/Cas9 knockout results in premature loss of centromeric cohesin. This manifests as misaligned chromosomes at the metaphase plate, failure to satisfy the spindle assembly checkpoint (SAC), and consequential mitotic arrest or chromosome segregation errors [1] [3] [4]. Conversely, Haspin overexpression stabilizes cohesion along chromosome arms [1].
  • Spindle Integrity: Altered Haspin levels (both knockout and overexpression) disrupt mitotic spindle geometry, shortening the inter-pole distance and contributing to chromosome misalignment phenotypes [3].

Table 1: Functional Consequences of Haspin Perturbation on Mitotic Chromosome Dynamics

Perturbation MethodCentromeric CohesionChromosome AlignmentSpindle Assembly CheckpointOverall Outcome
Haspin RNAi/DepletionPremature lossSevere misalignmentPersistent activation (arrest)Mitotic arrest, aneuploidy
Haspin Knockout (KO)Premature lossIncreased misalignmentActivation/delayDelayed progression, segregation errors
Haspin OverexpressionStabilized (arms & centromeres)Mild alignment defectsPotential delayMitotic delay, cohesion persistence
Pharmacological InhibitionPremature lossMisalignmentActivationMitotic arrest

Recruitment of the Chromosomal Passenger Complex (CPC)

The CPC, featuring the pivotal kinase Aurora B, is essential for error correction of microtubule-kinetochore attachments and SAC signaling. Haspin directly enables CPC localization to the inner centromere:

  • Docking Site Creation: H3T3ph, catalyzed by Haspin, forms a high-affinity binding site for the Survivin subunit of the CPC. This direct interaction recruits and concentrates the CPC (including Aurora B) at the inner centromere during prometaphase and metaphase [1] [6] [9].
  • Functional Redundancy & Compensation: Loss of Haspin activity (via inhibitors, RNAi, or KO) significantly reduces, but often does not completely abolish, centromeric Aurora B. Residual CPC localization likely occurs through Bub1 kinase-dependent generation of H2AT120ph, which also contributes to CPC recruitment, albeit less efficiently than H3T3ph [9] [16]. Combined inhibition of Haspin and Bub1 leads to near-complete displacement of the CPC from centromeres and profound mitotic failure [3] [9].
  • CPC-Dependent Phenotypes: The chromosome alignment defects and SAC activation observed upon Haspin loss are primarily attributable to diminished Aurora B activity at the inner centromere, compromising its error-correction function [1] [4] [6].

Histone H3 Threonine-3 Phosphorylation (H3T3ph) as a Mitotic Landmark

H3T3ph is the primary and most characterized readout of Haspin kinase activity, serving as a transient but crucial mitotic histone code.

Spatiotemporal Dynamics During Cell Division

H3T3ph exhibits a tightly regulated pattern throughout mitosis:

  • Initiation: Phosphorylation becomes detectable at discrete foci on chromosome arms during late G2/prophase, often near the nuclear periphery [1] [4].
  • Peak Localization: By prometaphase/metaphase, H3T3ph concentrates intensely at the inner centromere region, positioned between the domains marked by the centromere-specific histone CENP-A. A lower level often persists along chromosome arms [1] [2] [4].
  • Resolution: H3T3ph is rapidly dephosphorylated during anaphase and becomes undetectable by telophase, coinciding with CPC relocation to the spindle midzone [1] [4] [6].
  • Regulation: The dynamic localization and levels of H3T3ph result from a balance between Haspin kinase activity and the counteracting phosphatase PP1γ, recruited via its regulatory subunit Repo-Man. Depletion of Repo-Man/PP1γ leads to pan-chromosomal H3T3ph [3] [6].
  • Species Specificity: While conserved, the spatial pattern differs in plants; H3T3ph initiates at pericentromeres in prophase and spreads along chromosome arms by prometaphase, contrasting with the centromere-focused pattern in mammals [1].

Table 2: Spatiotemporal Dynamics of H3T3ph Across Mitosis and Species

Mitotic StageMammalian LocalizationPlant LocalizationKey Regulators
Late G2/ProphaseFoci on chromosome arms (peripheral bias)Pericentromeric regionsHaspin activation (Cdk1/Plk1?)
PrometaphaseStrong enrichment at inner centromere, arms lowerSpreads along chromosome armsHaspin activity, Repo-Man/PP1γ exclusion from centromere
MetaphasePeak at inner centromereUniform along armsBalance Haspin/PP1γ, CPC binding stabilizes?
AnaphaseRapid dephosphorylationRapid dephosphorylationRepo-Man/PP1γ recruitment
TelophaseUndetectableUndetectable-

Crosstalk with Adjacent Histone Modifications

The N-terminal tail of histone H3 is densely modified, and H3T3ph engages in complex crosstalk with neighboring marks:

  • Antagonism with H3K4me3: Trimethylation of lysine 4 (H3K4me3), a mark of active promoters, directly impairs Haspin's ability to phosphorylate Thr3 in vitro. Conversely, H3T3ph disrupts the binding of transcription factors (e.g., TFIID) to H3K4me3 during mitosis, contributing to global transcriptional silencing [8] [9]. This mutual antagonism forms a phospho-methyl switch.
  • Coexistence with H3S10ph: Despite their proximity (Thr3-Ser10), H3T3ph and Aurora B-catalyzed H3S10ph can coexist on the same histone tail in mitosis. However, they exhibit distinct spatial distributions: H3S10ph is prominent in pericentromeric regions and chromosome arms, while H3T3ph is concentrated at the inner centromere [1] [4]. Antibodies detecting each mark can sometimes show cross-reactivity influenced by the adjacent modification.
  • Contextual Influences: The presence of H3T3ph may influence or be influenced by other modifications (e.g., H3R2 methylation, H3R8me2 in spermatids) and histone variants (e.g., H3.3 phosphorylation dynamics in stem cells [7] [10]), adding layers of complexity to its functional interpretation.

Non-Mitotic Roles in Gametogenesis and Stem Cell Regulation

While essential for mitosis in somatic cells, Haspin deletion in mice surprisingly yields viable embryos with relatively normal development, highlighting functional redundancy or compensation (e.g., via Bub1). However, profound defects manifest in germ cells and stem cell systems:

Table 3: Haspin Functions in Gametogenesis and Stem Cell Regulation

Cell Type/SystemKey Haspin Expression/RoleConsequence of Loss/PerturbationProposed Mechanism
Testis (Spermatogenesis)Highest expression: Round spermatids; Detectable in spermatogonia (mitotic), spermatocytes (meiotic)Aberrant testis architecture, impaired fertilityH3T3ph re-established post-meiotically during spermatid maturation; Crosstalk with H3K4me3/H3R8me2; Enriched in H3K27me3 domains
Oocytes (Meiosis I)Required for H3T3ph during meiosis IFailure of homolog segregation, aneuploidyCPC recruitment to centromeres essential for meiosis I error correction
Mouse Embryonic Stem Cells (mESCs)Expressed, regulates H3T3ph in mitosisIncreased apoptosis; Increased Asymmetric Cell Division (ACD) ratio; Altered differentiation potentialDisrupted Wnt5a expression via Pax2 downregulation; Imbalanced cell fate decisions
Drosophila Germline Stem Cells (GSCs)Phosphorylates H3T3 in interphaseLoss of GSCs or germline tumorsAsymmetric inheritance of "old" H3 (H3T3ph-marked) to GSC daughter; Epigenetic memory for stemness
  • Gametogenesis:
  • Spermatogenesis: Haspin mRNA and protein are abundantly expressed in the testis, particularly in haploid round spermatids. Here, H3T3ph exhibits unique dynamics: erased after meiosis but re-established during spermatid maturation (spermiogenesis), independent of cell division. This post-meiotic H3T3ph colocalizes with H3K4me3 and H3R8me2, and is enriched in chromatin domains marked by H3K27me3 (repressive) but devoid of H3K9me3 (heterochromatic). This suggests a role in the dramatic chromatin remodeling and histone-to-protamine transition occurring in spermiogenesis [1] [3] [7].
  • Oogenesis: Haspin is crucial for meiosis I in mouse oocytes. Haspin inhibition or expression of non-phosphorylatable H3T3A abolishes H3T3ph and disrupts CPC localization, leading to failure of homologous chromosome segregation and aneuploidy [7] [10].

  • Stem Cell Regulation & Asymmetric Cell Division (ACD):

  • ACD Balance in mESCs: Haspin knockout (KO) in mouse embryonic stem cells (mESCs) significantly increases the proportion of asymmetric cell divisions (ACDs), where daughter cells adopt different fates (one self-renewing, one differentiating). This imbalance is traced to downregulation of the non-canonical Wnt signaling ligand Wnt5a, caused by decreased expression of its transcriptional activator Pax2. Wnt5a knockdown phenocopies Haspin-KO, while Wnt5a overexpression in Haspin-KO cells rescues the ACD ratio. Cumulatively, this imbalance disrupts normal differentiation potential, evident in reduced embryoid body size and teratoma formation defects [10].
  • Epigenetic Asymmetry in Drosophila GSCs: In Drosophila male germline stem cells (GSCs), Haspin phosphorylates H3T3 during interphase, prior to ACD. This mark distinguishes sister chromatids enriched with "old" versus newly synthesized histones. Chromosomes marked with H3T3ph (on "old" H3) are preferentially segregated to the daughter cell retaining stem cell identity. Perturbing H3T3ph (via H3T3A or H3T3D mutants) disrupts this asymmetric histone inheritance and consequently the ACD ratio, leading to stem cell loss or germline tumors [8] [10].
  • Nuclear Architecture & Gene Silencing (Interphase): Beyond mitosis, Drosophila Haspin influences interphase chromatin organization. It phosphorylates H3T3 in heterochromatin and lamin-associated regions, suppresses position-effect variegation (indicating a role in heterochromatin stability), and is required for robust Polycomb-dependent gene silencing (e.g., of homeotic genes). Haspin associates with the cohesin complex component Pds5, mediating its chromatin binding and cooperating with Pds5-cohesin to modify Polycomb silencing [8]. These roles raise potential concerns about the long-term effects of systemic Haspin inhibition beyond mitosis.

Properties

Product Name

Haspin-IN-3

IUPAC Name

(2Z)-6-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-1-benzofuran-3-one

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C16H10N2O3/c19-10-3-4-12-13(7-10)21-14(15(12)20)6-9-8-18-16-11(9)2-1-5-17-16/h1-8,19H,(H,17,18)/b14-6-

InChI Key

VHCZWXXMSGKCKC-NSIKDUERSA-N

Canonical SMILES

C1=CC2=C(NC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O)N=C1

Isomeric SMILES

C1=CC2=C(NC=C2/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O)N=C1

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